Near-Theoretical Diffraction Efficiency in Holographic Photopolymers Versus GMA-Based Systems
OEMP-based photopolymer films achieve a diffraction efficiency of 90% at an optimum loading of 40 wt%, a value approaching the theoretical maximum for volume phase gratings and significantly exceeding the ~65% typically reported for conventional poly(glycidyl methacrylate) systems in lithographic patterning [1]. This high efficiency is coupled with a photosensitivity of 3.5 × 10⁻⁵ cm² mJ⁻¹, demonstrating efficient conversion of light into refractive index modulation [1].
| Evidence Dimension | Diffraction Efficiency in Photopolymer Films |
|---|---|
| Target Compound Data | 90% at 40 wt% monomer loading |
| Comparator Or Baseline | Poly(glycidyl methacrylate) (PGMA) films: ~65% in multibeam interference lithography configurations |
| Quantified Difference | ~25 percentage points higher absolute diffraction efficiency for OEMP |
| Conditions | 488 nm recording wavelength; OEMP film with sensitizer and photoinitiator; PGMA film under 3D multibeam interference lithography conditions |
Why This Matters
For procurement in holographic data storage and diffractive optical element fabrication, a 90% diffraction efficiency directly translates to higher data storage density and brighter reconstructed images, a key specification that GMA-based systems cannot meet.
- [1] Kim, J., Oh, H. & Kim, E. A dual-functional monomer having an epoxy and methacrylate group for holographic recording. J. Mater. Chem. 18, 4762–4768 (2008). View Source
